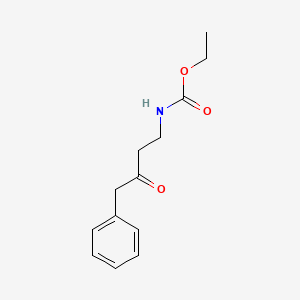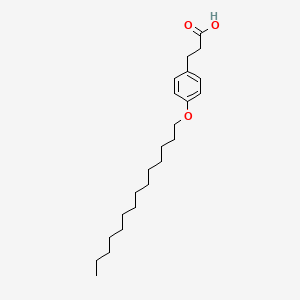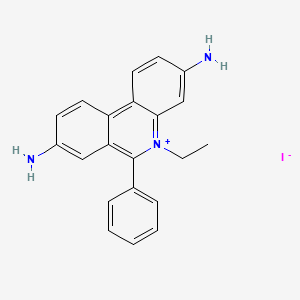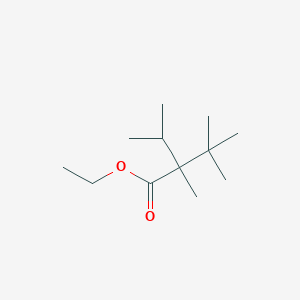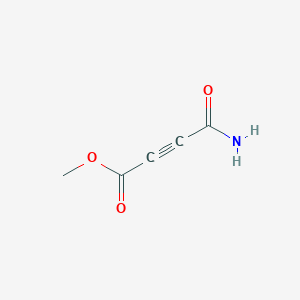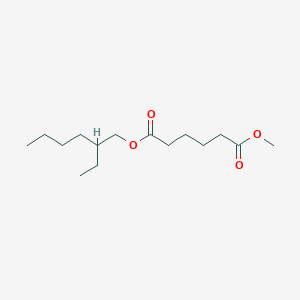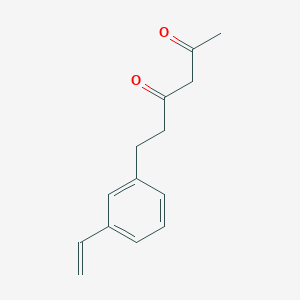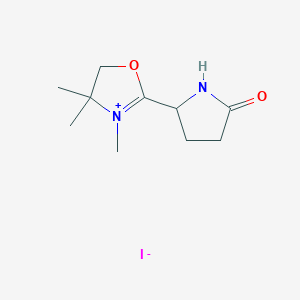
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including cyclization reactions of biphenyl derivatives.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of dibenzofuran with a piperidine derivative under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and other substituted piperidines.
Dibenzofuran Derivatives: Compounds such as dibenzofuran, dibenzofuran-1,4-dione, and other substituted dibenzofurans.
Uniqueness
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride is unique due to its specific combination of the piperidine and dibenzofuran moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63980-56-3 |
|---|---|
分子式 |
C19H22ClNO2 |
分子量 |
331.8 g/mol |
IUPAC名 |
1-dibenzofuran-2-yl-2-piperidin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-17(13-20-10-4-1-5-11-20)14-8-9-19-16(12-14)15-6-2-3-7-18(15)22-19;/h2-3,6-9,12,17,21H,1,4-5,10-11,13H2;1H |
InChIキー |
SETYMBWZHTZPAS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(C2=CC3=C(C=C2)OC4=CC=CC=C43)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


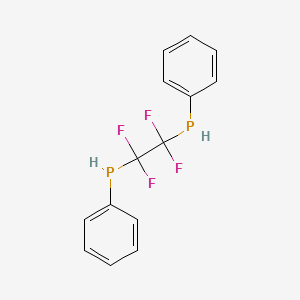

![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
